molecular formula C10H6F6O4S2 B12562530 4,4,5,5,6,6-Hexafluoro-2-phenyl-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone CAS No. 152192-93-3

4,4,5,5,6,6-Hexafluoro-2-phenyl-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone

Cat. No.: B12562530
CAS No.: 152192-93-3
M. Wt: 368.3 g/mol
InChI Key: SPKQWMSHCGLBSU-UHFFFAOYSA-N
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Description

4,4,5,5,6,6-Hexafluoro-2-phenyl-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms and a phenyl group attached to a dithiane ring, making it highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6-Hexafluoro-2-phenyl-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone typically involves the reaction of hexafluoropropylene with phenyl dithiane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6-Hexafluoro-2-phenyl-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithiane ring to a more reduced form.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted dithiane derivatives, which have diverse applications in organic synthesis and material science.

Scientific Research Applications

4,4,5,5,6,6-Hexafluoro-2-phenyl-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, due to its high reactivity and stability.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6-Hexafluoro-2-phenyl-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The dithiane ring structure provides stability and facilitates interactions with other molecules, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar reactivity and applications in organic synthesis.

    Hexafluoroacetone: Another fluorinated compound used in various chemical reactions and industrial applications.

    4,4,5,5,6,6-Hexafluorodihydro-4H-1,3,2-dithiazine 1,1,3,3-tetraoxide: A structurally related compound with similar chemical properties.

Uniqueness

4,4,5,5,6,6-Hexafluoro-2-phenyl-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone stands out due to its unique combination of a phenyl group and a highly fluorinated dithiane ring. This structure imparts exceptional stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

152192-93-3

Molecular Formula

C10H6F6O4S2

Molecular Weight

368.3 g/mol

IUPAC Name

4,4,5,5,6,6-hexafluoro-2-phenyl-1,3-dithiane 1,1,3,3-tetraoxide

InChI

InChI=1S/C10H6F6O4S2/c11-8(12)9(13,14)21(17,18)7(6-4-2-1-3-5-6)22(19,20)10(8,15)16/h1-5,7H

InChI Key

SPKQWMSHCGLBSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2S(=O)(=O)C(C(C(S2(=O)=O)(F)F)(F)F)(F)F

Origin of Product

United States

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